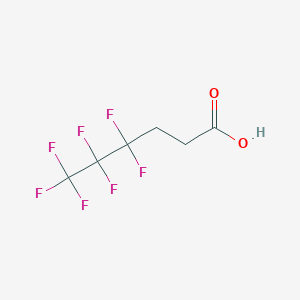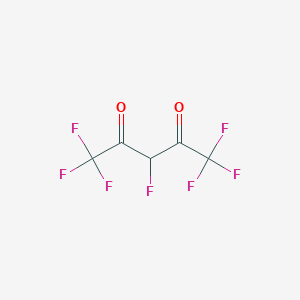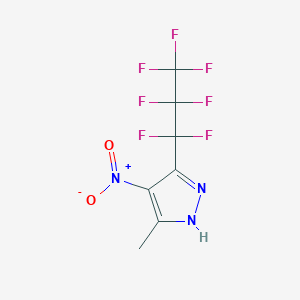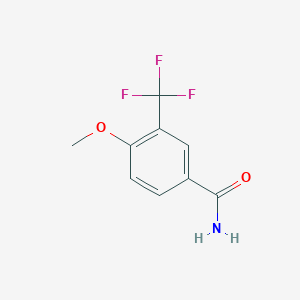![molecular formula C9H9F3O B1350652 (1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS No. 76155-79-8](/img/structure/B1350652.png)
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol
Übersicht
Beschreibung
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol with significant importance in pharmaceutical and chemical industries. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly chemokine receptor antagonists used in the treatment of HIV/AIDS .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol can be achieved through the asymmetric reduction of 4-(trifluoromethyl)acetophenone. One efficient method involves the use of recombinant whole-cell-mediated reduction by Escherichia coli cells. This biocatalytic process employs a polar organic solvent-aqueous medium, such as isopropanol, to enhance substrate solubility and reaction efficiency. Under optimal conditions, this method yields a 99.1% product with over 99.9% enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale biocatalytic processes due to their high enantioselectivity and efficiency. The use of polar organic solvents in combination with aqueous media has proven to be effective in scaling up the production while maintaining high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-(trifluoromethyl)acetophenone.
Reduction: The reduction of 4-(trifluoromethyl)acetophenone to this compound is a common reaction.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Biocatalysts such as recombinant Escherichia coli cells are used for the reduction process.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)acetophenone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its chiral nature and high enantioselectivity.
Wirkmechanismus
The mechanism by which (1R)-1-[4-(trifluoromethyl)phenyl]ethanol exerts its effects involves its interaction with specific molecular targets. In the case of its use as an intermediate for chemokine receptor antagonists, the compound blocks the CCR5 receptor, preventing the entry of HIV-1 into cells. This blockade inhibits the replication of the virus, thereby reducing its spread within the host .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)phenol: Another trifluoromethyl-substituted compound with different functional groups.
4-hydroxybenzotrifluoride: Similar structure but with a hydroxyl group instead of an alcohol group.
4-(trifluoromethyl)acetophenone: The precursor in the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
Uniqueness
This compound is unique due to its chiral nature and high enantioselectivity, making it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions and its role in blocking the CCR5 receptor highlight its versatility and importance in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381248 | |
| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76155-79-8 | |
| Record name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Q1: What makes (R)-1-[4-(Trifluoromethyl)phenyl]ethanol significant in pharmaceutical synthesis?
A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol serves as a crucial building block in the multi-step synthesis of complex molecules. Its significance lies in its chirality, meaning it exists in two forms that are mirror images of each other (like our hands). Often, only one of these forms, known as enantiomers, exhibits the desired biological activity. In the case of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, its specific (R)-enantiomer is critical for the activity of a chemokine CCR5 antagonist, a type of drug with potential applications in various diseases. []
Q2: What are the advantages of using biocatalysis for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?
A2: Traditional chemical synthesis methods often struggle to selectively produce a single enantiomer, resulting in a mixture that requires further separation steps. Biocatalytic approaches, utilizing enzymes, offer a more environmentally friendly and efficient alternative. [] For instance, researchers successfully employed recombinant Escherichia coli cells to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol with remarkable enantioselectivity (>99.9% ee) from 4-(trifluoromethyl)acetophenone. [] This biocatalytic process yielded a high yield (99.1%) within a short timeframe (3 hours) using an optimized isopropanol-aqueous system to overcome substrate solubility limitations. [] This highlights the potential of biocatalysis for the sustainable and efficient production of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and similar chiral compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
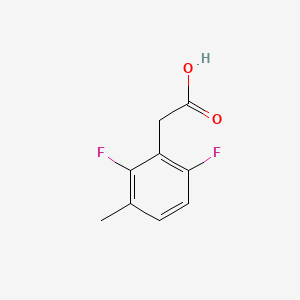


![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)
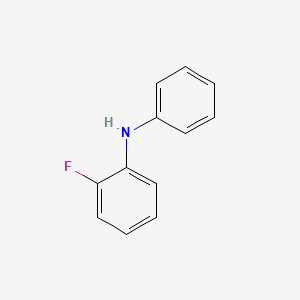
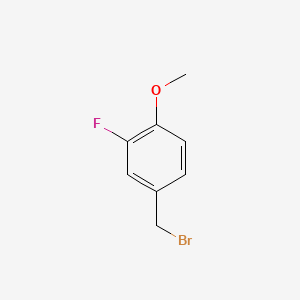
![2-[(4-Chlorophenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B1350589.png)

